molecular formula C18H16N6O3S B2524953 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide CAS No. 1021051-14-8

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide

Cat. No.: B2524953
CAS No.: 1021051-14-8
M. Wt: 396.43
InChI Key: BLNLEFXJHLWKLQ-UHFFFAOYSA-N
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Description

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide is a compound with potential applications in various scientific fields. Its complex structure is indicative of a highly specific functional design, rendering it useful in areas such as medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide typically involves multiple steps. The key intermediate compounds must be carefully controlled under specific reaction conditions, such as temperature, pH, and solvent use.

  • Formation of the Pyridazin-6-yl Intermediate: : This step involves the cyclization of suitable precursors to form the pyridazin ring.

  • Phenyl Group Attachment: : Introducing the phenyl group often requires a metal-catalyzed coupling reaction.

  • Triazole Ring Formation: : This crucial step involves the cyclization of appropriate precursors to yield the triazole ring.

  • Oxyethyl Linker:

  • Sulfonamide Group: : The final step typically involves sulfonation followed by amine addition to introduce the sulfonamide functionality.

Industrial Production Methods

For large-scale industrial production, optimizing reaction conditions and yields is crucial. Continuous flow reactors and automated synthesis can enhance efficiency and scalability. These methods ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the triazole or pyridazin rings.

  • Reduction: : Reduction reactions may target the sulfonamide group or the aromatic rings.

  • Substitution: : The presence of multiple reactive sites allows for substitution reactions, particularly on the pyridine and phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction can result in amines or de-aromatized rings. Substitution typically modifies the aromatic ring structures.

Scientific Research Applications

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide has a range of scientific research applications:

  • Chemistry: : It serves as a useful ligand in coordination chemistry, forming complexes with various metals.

  • Biology: : The compound may act as an inhibitor or modulator of specific biological pathways.

  • Medicine: : Potential therapeutic applications include acting as an anti-cancer or anti-inflammatory agent.

  • Industry: : Its unique chemical properties make it suitable for use in materials science and nanotechnology.

Comparison with Similar Compounds

Comparison with Other Compounds

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide stands out due to its specific structure, which provides unique reactivity and binding properties compared to other triazolopyridazine derivatives.

Similar Compounds

  • 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine: : Similar, but lacks the oxyethyl and sulfonamide groups.

  • N-(2-(3-phenyltriazolyl)ethyl)pyridine: : Differs mainly by the absence of the pyridazine ring.

  • Sulfonamide derivatives with different aryl or heteroaryl substitutions: : These vary in their reactivity and biological activities.

Properties

IUPAC Name

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c25-28(26,15-7-4-10-19-13-15)20-11-12-27-17-9-8-16-21-22-18(24(16)23-17)14-5-2-1-3-6-14/h1-10,13,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLEFXJHLWKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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